3-Propyladamantan-1-amine
CAS No.: 80121-61-5
Cat. No.: VC15722509
Molecular Formula: C13H23N
Molecular Weight: 193.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80121-61-5 |
|---|---|
| Molecular Formula | C13H23N |
| Molecular Weight | 193.33 g/mol |
| IUPAC Name | 3-propyladamantan-1-amine |
| Standard InChI | InChI=1S/C13H23N/c1-2-3-12-5-10-4-11(6-12)8-13(14,7-10)9-12/h10-11H,2-9,14H2,1H3 |
| Standard InChI Key | COHBMLHLXRNIBJ-UHFFFAOYSA-N |
| Canonical SMILES | CCCC12CC3CC(C1)CC(C3)(C2)N |
Introduction
Structural and Molecular Characteristics
Core Adamantane Framework
The adamantane skeleton consists of a diamondoid structure with four cyclohexane rings in chair conformations, creating exceptional thermal stability and hydrophobicity . Substitutions at specific positions significantly alter physicochemical properties. For 3-propyladamantan-1-amine:
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Molecular formula: C₁₃H₂₃N
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Molecular weight: 193.33 g/mol (calculated from isotopic masses )
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IUPAC name: 3-propyladamantan-1-amine
The propyl chain at C3 introduces steric bulk, while the C1 amine group enables hydrogen bonding and salt formation. Computational models predict a Topological Polar Surface Area (TPSA) of 26 Ų, comparable to other primary amines .
Stereochemical Considerations
Adamantane derivatives often exhibit complex stereochemistry due to their rigid framework. While 3-propyladamantan-1-amine lacks defined stereocenters in its basic structure, synthetic routes may produce diastereomers if chiral centers form during alkylation or amination steps .
Synthetic Methodologies
Retrosynthetic Analysis
The compound can theoretically be synthesized via:
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Friedel-Crafts alkylation of adamantane with propyl halides, followed by nitration and reduction to the amine.
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Buchwald-Hartwig amination of 3-bromoadamantane with propylamine derivatives.
Practical Synthesis Challenges
Patent literature on analogous compounds reveals critical challenges:
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Regioselectivity: Achieving exclusive C3 substitution requires careful catalyst selection .
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Amination efficiency: Direct amination of adamantane often necessitates harsh conditions (e.g., HNO₃/H₂SO₄ nitration followed by LiAlH₄ reduction) .
A modified approach from EP2606030B1 suggests:
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Grignard reagent (propylmagnesium bromide) addition to adamantanone
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Conversion to amine via Schmidt reaction or reductive amination
Physicochemical Properties (Predicted)
Hydrogen bonding capacity (1 donor, 1 acceptor) suggests moderate membrane permeability . The rotatable bond count of 4 indicates conformational flexibility localized in the propyl chain.
Research Gaps and Future Directions
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Stereoselective synthesis requiring chiral catalysts
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Biological activity profiling against viral neuraminidases
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Crystallographic studies to resolve precise bond angles
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Scale-up protocols for industrial production
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